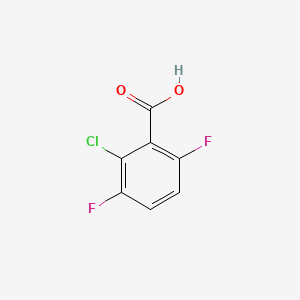

2-Chloro-3,6-difluorobenzoic acid

Description

Contextual Significance in Contemporary Chemical Science

The significance of 2-Chloro-3,6-difluorobenzoic acid in modern chemical science lies primarily in its utility as a precursor for more complex molecules, particularly in the fields of medicinal chemistry and agrochemicals. chemimpex.com Halogenated organic compounds are of considerable interest due to the profound effects that halogen atoms can have on the physical, chemical, and biological properties of a molecule. The presence of chlorine and fluorine atoms in this compound can influence factors such as lipophilicity, metabolic stability, and binding interactions with biological targets.

Overview of Research Trajectories for Halogenated Benzoic Acids

Research into halogenated benzoic acids is a mature yet continually evolving field. These compounds serve as crucial intermediates in the synthesis of a wide array of functional molecules. For instance, various chloro- and fluoro-substituted benzoic acids are precursors to pharmaceuticals, including anti-inflammatory drugs and analgesics, as well as agrochemicals such as herbicides and pesticides. chemimpex.comresearchgate.net The specific substitution pattern on the benzoic acid ring allows for fine-tuning of the properties of the final product. A notable example is the use of 2-chloro-6-fluoro-3-methylbenzoic acid, a closely related compound, as an intermediate in the synthesis of stearoyl-CoA desaturase 1 (SCD1) inhibitors, which are being investigated for the treatment of obesity and related metabolic diseases. guidechem.com The development of efficient synthetic routes to access variously substituted halogenated benzoic acids remains an active area of research. researchgate.net

Problem Statement and Research Gaps

Despite the utility of this compound and related compounds, several research gaps and challenges persist. The synthesis of polysubstituted benzoic acids with specific substitution patterns can be complex and may suffer from low yields and lack of selectivity. researchgate.net For this compound, while it is commercially available, the development of more efficient and scalable synthetic methodologies would be beneficial for its broader application.

A significant research gap is the limited public data on the specific applications of this compound in the synthesis of commercialized or late-stage clinical drug candidates. While its potential as a building block is recognized, detailed studies and reports on its incorporation into novel active pharmaceutical ingredients or agrochemicals are not widely available in the public domain. Further research is needed to fully explore the synthetic potential of this compound and to identify new derivatives with valuable biological activities. The exploration of its reactivity in various chemical transformations and its potential use in materials science also represent underexplored avenues of research.

Scope and Limitations of the Academic Review

This academic review focuses exclusively on the chemical compound this compound. The scope of this review is to provide a detailed overview of its chemical properties, its significance as a synthetic intermediate, and the current state of research from an academic perspective. The review will delve into the broader context of halogenated benzoic acids to situate the importance of the title compound.

The primary limitation of this review is the relative scarcity of published, in-depth research focused solely on this compound. Much of the available information is in the form of database entries and general discussions on halogenated compounds. Consequently, some of the research trajectories and gaps have been inferred from studies on structurally similar molecules. This review does not cover dosage, administration, or safety and adverse effect profiles, as the focus is strictly on its chemical and academic research aspects.

Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₃ClF₂O₂ | nih.gov |

| Molecular Weight | 192.55 g/mol | nih.gov |

| CAS Number | 287172-74-1 | nih.gov |

| Appearance | Solid | sigmaaldrich.com |

| IUPAC Name | This compound | nih.gov |

| SMILES | C1=CC(=C(C(=C1F)C(=O)O)Cl)F | nih.gov |

| InChI Key | COWJYTLVSFKOPM-UHFFFAOYSA-N | nih.gov |

Spectroscopic Data

| Spectrum Type | Description | Source |

| FTIR | Data available from KBr pellet technique. | nih.gov |

| Raman | FT-Raman spectral data is available. | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-3,6-difluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF2O2/c8-6-4(10)2-1-3(9)5(6)7(11)12/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COWJYTLVSFKOPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)C(=O)O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50378529 | |

| Record name | 2-Chloro-3,6-difluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

287172-74-1 | |

| Record name | 2-Chloro-3,6-difluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-3,6-difluorobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to 2-Chloro-3,6-difluorobenzoic Acid

Multi-step Synthesis Approaches

In cases where direct chlorination is not feasible or yields are low, multi-step synthesis strategies are employed. These methods involve the chemical modification of a precursor molecule through a series of reactions to arrive at the desired product.

Multi-step syntheses often involve the strategic introduction and modification of functional groups on an aromatic ring. The order of these reactions is crucial for achieving the desired substitution pattern. lumenlearning.com For example, a common strategy involves nitration, followed by reduction of the nitro group to an amine, diazotization of the amine, and finally, a Sandmeyer-type reaction to introduce the chloro group. researchgate.netresearchgate.netresearchgate.net

A specific example is the synthesis of 2,4-dichloro-3,5-difluorobenzoic acid from 4-chloro-3,5-difluorobenzonitrile. This process involves nitration, reduction of the resulting nitro group to an amine, and then diazotization followed by chlorination. researchgate.netresearchgate.net Similarly, 3-chloro-2,4-difluoro-5-hydroxybenzoic acid can be synthesized from 2,4-difluoro-3-chlorobenzoic acid through a sequence of nitration, esterification, reduction of the nitro group, diazotization, and hydrolysis. semanticscholar.org The protection of certain functional groups may also be necessary during the synthesis. For instance, a methoxymethoxy group has been used to protect a hydroxyl group during a synthesis involving organolithium reagents. semanticscholar.org

The following table summarizes a multi-step synthesis approach for a related compound, 2,4-dichloro-3,5-difluorobenzoic acid, which illustrates the principles of precursor derivatization.

| Step | Reaction | Reagents and Conditions | Yield | Reference |

| 1 | Nitration | Concentrated HNO₃, H₂SO₄, followed by NaNO₂ (aq) | 94.9% | researchgate.net |

| 2 | Reduction | H₂, Pd/C, Methanol (B129727), 1.0 MPa | 95.6% | researchgate.net |

| 3 | Diazotization and Chlorination | Concentrated HCl, NaNO₂, CuCl, Dichloromethane | Not specified, but overall yield is 77.3% | researchgate.net |

Bromination and Chlorination in the Synthesis of Related Compounds

Halogenation, specifically bromination and chlorination, are fundamental reactions in the synthesis of precursors for compounds like this compound. These reactions are crucial for introducing halogen atoms at specific positions on the aromatic ring, which can then be further functionalized.

Classic electrophilic bromination of anilines typically results in ortho- and para-substitution due to the electron-donating nature of the amino group. rsc.orgscispace.com However, palladium-catalyzed meta-C–H bromination has been developed to overcome this selectivity issue, allowing for the introduction of a bromine atom at the meta position. rsc.orgscispace.com This method has been successfully applied to a range of aniline (B41778) and benzoic acid derivatives. rsc.orgscispace.com For instance, the use of N-bromophthalimide (NBP) as a brominating agent in the presence of a palladium catalyst and acid additives facilitates this transformation. rsc.orgscispace.com Similarly, meta-C–H chlorination can be achieved using reagents like 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCH). scispace.com

The direct chlorination of hydrocarbons to form carbonyl, benzyl (B1604629), and aromatic chlorine compounds is another key technology. ganeshremedies.com These reactions can be performed in batch or continuous processes, using liquid or gaseous chlorine. ganeshremedies.com For the synthesis of fine chemicals and pharmaceutical intermediates, chlorination with thionyl chloride is employed to convert carboxylic acids to acid chlorides. ganeshremedies.com

A metal-free approach for the dihomobromination and dihomochlorination of olefins utilizes Selectfluor as an oxidant in combination with tetrabutylammonium (B224687) bromide or chloride salts. nih.gov This method provides an efficient route to various halogenated products under mild conditions and with short reaction times. nih.gov

Diazotization and Halogenation Reactions

Diazotization followed by halogenation is a versatile and widely used method for introducing halogens onto an aromatic ring, particularly in positions that are not easily accessible through direct electrophilic substitution. This two-step process involves the conversion of a primary aromatic amine to a diazonium salt, which is then subsequently displaced by a halogen.

For instance, the synthesis of 2,4-dichloro-3,5-difluorobenzoic acid has been achieved from 4-chloro-3,5-difluorobenzonitrile. researchgate.netresearchgate.net The process involves nitration, followed by selective reduction of the nitro group to an amine. This amino group is then diazotized and subsequently replaced by chlorine. researchgate.netresearchgate.net Similarly, 5-chloro-2,3,4-trifluorobenzoic acid can be synthesized from 2,3,4,5-trifluorobenzoic acid through a sequence of nitration, reduction, diazotization, and chlorination. researchgate.net

The synthesis of 2,6-dihydroxytoluene from 3-chloro-2-methylaniline (B42847) also employs a diazotization and hydrolysis sequence to produce the intermediate 3-chloro-2-methylphenol. google.com Furthermore, a method for synthesizing 2-chloro-4-fluorobenzoic acid involves a Meerwein arylation reaction where 2-chloro-4-fluoroaniline (B1295073) undergoes diazotization with tert-butyl nitrite. google.com

Hydrolysis of Benzonitrile (B105546) Precursors

The hydrolysis of benzonitrile derivatives is a common and effective final step in the synthesis of many benzoic acids, including this compound. This transformation converts the nitrile group (-CN) into a carboxylic acid group (-COOH).

A key precursor for this compound is 3-chloro-2,6-difluorobenzonitrile. uni.luchemdad.comepa.gov The hydrolysis of this compound, typically under basic conditions followed by acidification, yields the desired benzoic acid. For example, the hydrolysis of 2,6-difluorobenzonitrile (B137791) to 2,6-difluorobenzoic acid is achieved by heating with sodium hydroxide (B78521) in an autoclave, followed by acidification with sulfuric acid. chemicalbook.com

Similarly, the synthesis of 2,4-dichloro-3,5-difluorobenzoic acid can start from 4-chloro-3,5-difluorobenzonitrile. researchgate.net In one reported synthesis, hydrolysis and nitration were accomplished in a single step by treating the benzonitrile with a mixture of concentrated nitric and sulfuric acids. researchgate.net

Advanced Synthetic Strategies and Innovations

In recent years, the focus in chemical synthesis has shifted towards developing more efficient, sustainable, and environmentally friendly processes. This has led to the exploration of advanced strategies such as catalytic approaches, flow chemistry, and the application of green chemistry principles.

Catalytic Approaches in Synthesis

Catalysis is a cornerstone of modern fine chemical synthesis, offering pathways to increased efficiency, selectivity, and sustainability. numberanalytics.com The use of catalysts can reduce the need for stoichiometric reagents, minimize waste, and enable reactions under milder conditions. numberanalytics.comechemi.com

In the context of synthesizing compounds related to this compound, palladium catalysis has been instrumental. As mentioned earlier, Pd(II)-catalyzed meta-C–H bromination and chlorination of aniline and benzoic acid derivatives provide a powerful tool for regioselective halogenation. rsc.org Furthermore, the carbonylation of aryl halides, a key reaction for producing aromatic acids, often employs palladium-phosphine complexes as catalysts. researchgate.net

Biocatalysis, the use of enzymes to catalyze reactions, is also gaining prominence in fine chemical synthesis due to its high selectivity and environmentally benign nature. numberanalytics.comacs.org While specific applications in the synthesis of this compound are not widely reported, the broader trend suggests potential for future development in this area.

Flow Chemistry Applications in Production

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers significant advantages for the production of fine chemicals and active pharmaceutical ingredients (APIs). youtube.comnih.gov These benefits include enhanced safety, better process control, improved heat and mass transfer, and potential for scalability. youtube.comresearchgate.net

The synthesis of benzoic acid derivatives has been successfully adapted to flow chemistry systems. For example, the esterification of benzoic acid has been studied in flow reactors, demonstrating the feasibility of this technology for related transformations. nih.gov Continuous flow chemistry has also been used for the synthesis of delocalized lipophilic triphenylphosphonium cations derived from hydroxylated benzoic acids, showcasing improved reaction times and selectivity. nih.gov

The on-demand generation of highly reactive or unstable intermediates, such as diazomethane (B1218177) for the esterification of benzoic acid, is a key advantage of flow chemistry, as it can be safely generated and immediately quenched in the flow stream. youtube.com While specific flow chemistry applications for the production of this compound are not extensively documented, the principles and demonstrated successes with similar compounds suggest a promising avenue for future process development.

Green Chemistry Principles in Synthesis

Green chemistry, also known as sustainable chemistry, focuses on designing chemical products and processes that minimize the use and generation of hazardous substances. numberanalytics.comrsc.org The twelve principles of green chemistry provide a framework for developing more environmentally friendly synthetic routes. numberanalytics.com

In fine chemical synthesis, which often involves multiple steps and generates significant waste, the application of green chemistry principles is particularly important. echemi.comnumberanalytics.com Key strategies include:

Use of Catalysis: As discussed, catalytic reactions are preferred over stoichiometric ones to improve atom economy and reduce waste. echemi.com

Safer Solvents: The choice of solvent is crucial, with a move towards greener alternatives like water, supercritical fluids (e.g., carbon dioxide), and ionic liquids, or even solvent-free conditions. echemi.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a core principle. numberanalytics.com

Energy Efficiency: Minimizing the energy requirements of chemical processes is essential for reducing their environmental and economic impact. numberanalytics.com

Derivatization and Functionalization of this compound

The chemical reactivity of this compound allows for a variety of derivatization and functionalization reactions, making it a versatile building block in organic synthesis. These transformations primarily target the carboxylic acid group and the halogenated aromatic ring.

A fundamental transformation of this compound is its conversion to the corresponding acyl chloride, 2-chloro-3,6-difluorobenzoyl chloride. chemicalbook.com This reaction significantly enhances the reactivity of the carboxyl group, facilitating subsequent nucleophilic acyl substitution reactions. The most common method for this conversion involves treating the carboxylic acid with thionyl chloride (SOCl₂). libretexts.org

The process typically involves heating the carboxylic acid with thionyl chloride, often in an inert solvent. libretexts.org The reaction proceeds via a nucleophilic acyl substitution pathway where the hydroxyl group of the carboxylic acid is converted into a chlorosulfite intermediate, which is a much better leaving group. libretexts.org A subsequent attack by a chloride ion leads to the formation of the acyl chloride, with sulfur dioxide and hydrogen chloride as byproducts.

Table 1: Reagents for Acyl Chloride Formation

| Reagent | Typical Conditions | Reference |

| Thionyl Chloride (SOCl₂) | Heating, often in an inert solvent like chloroform. | libretexts.org |

| Phosphorus Pentachloride (PCl₅) | A potential alternative to SOCl₂ for similar conversions. | ontosight.ai |

The halogenated benzene (B151609) ring of this compound is activated towards nucleophilic aromatic substitution (SNAr) due to the presence of electron-withdrawing fluorine and chlorine atoms. nih.gov This allows for the displacement of the halogen atoms, particularly the chlorine at the 2-position and the fluorine at the 6-position, by various nucleophiles.

These reactions are crucial for introducing a range of functional groups onto the aromatic core. The reactivity and regioselectivity of the substitution can be influenced by the nature of the nucleophile and the reaction conditions. For instance, studies on related dihalogenated aromatic compounds show that reactions with nucleophiles like amines, alcohols, and thiols can lead to the formation of diverse heterocyclic structures. nih.gov In the case of 2,3-dichloroquinoxaline, a related dihalogenated compound, one or both chlorine atoms can be displaced by nucleophiles such as butylamine, although displacing the second halogen may require more forcing conditions like higher temperatures. nih.gov Organolithium and Grignard reagents have also been shown to displace fluoro or methoxy (B1213986) groups on unprotected benzoic and naphthoic acids. researchgate.net

Table 2: Examples of Nucleophilic Aromatic Substitution on Related Haloaromatic Compounds

| Nucleophile | Substrate Example | Conditions | Product Type | Reference |

| Butylamine | 2,3-Dichloroquinoxaline | Elevated temperature (150 °C) in a pressure vessel. | Mono- or di-substituted quinoxaline | nih.gov |

| (S)-Phenylethylamine | 2,3-Dichloroquinoxaline | Reflux in ethanol (B145695) with Et₃N for 48h. | Mono-substituted quinoxaline | nih.gov |

| Organolithium Reagents | 2-Fluoro/2-methoxy-naphthoic acids | Absence of metal catalyst. | Substituted naphthoic acids | researchgate.net |

| Grignard Reagents | 2-Fluoro/2-methoxy-naphthoic acids | Absence of metal catalyst. | Substituted naphthoic acids | researchgate.net |

The carboxylic acid moiety of this compound is readily converted into esters and amides, which are common derivatives in medicinal and materials chemistry.

Esterification: The Fischer esterification is a classic method where the carboxylic acid is reacted with an alcohol in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). libretexts.orgmasterorganicchemistry.com This is an equilibrium-driven process, often using the alcohol as the solvent to favor product formation. masterorganicchemistry.com Studies on fluorinated aromatic carboxylic acids have demonstrated their esterification with methanol using heterogeneous catalysts as well. researchgate.net An alternative patented method involves reacting the aromatic carboxylic acid with a sulfate (B86663) compound at a controlled pH in the presence of a water-insoluble tertiary amine. google.com

Amidation: Amides are synthesized by coupling the carboxylic acid with a primary or secondary amine. researchgate.net Direct reaction is often difficult, so activating agents are typically used. One common approach is to first convert the carboxylic acid to its more reactive acyl chloride, which then readily reacts with an amine. sigmaaldrich.com Alternatively, coupling reagents that generate activating species in situ are widely employed. For example, a methodology using N-chlorophthalimide and triphenylphosphine (B44618) generates phosphonium (B103445) salts that activate the carboxylic acid for reaction with amines at room temperature. researchgate.net Boric acid has also been explored as a green catalyst for the amidation of benzoic acids with aromatic amines under mild, solvent-free conditions. researchgate.net

Table 3: Common Conditions for Esterification and Amidation

| Reaction | Reagents/Catalysts | Key Features | References |

| Esterification | Alcohol, H₂SO₄ or TsOH (Fischer Esterification) | Reversible, requires acid catalyst, often uses excess alcohol. | libretexts.orgmasterorganicchemistry.com |

| Amidation | 1. Acyl chloride, Amine | Two-step process, acyl chloride is highly reactive. | sigmaaldrich.com |

| 2. Amine, Coupling Agents (e.g., phosphonium salts) | In situ activation of the carboxylic acid, often milder conditions. | researchgate.net | |

| 3. Amine, Boric Acid | Green chemistry approach, mild and solvent-free conditions. | researchgate.net |

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds, typically between an organoboron compound and an organic halide, catalyzed by a palladium complex. libretexts.org This reaction is instrumental in constructing complex molecules like biaryls, which are prevalent in pharmaceuticals and advanced materials. nih.gov

While direct Suzuki-Miyaura coupling on the C-Cl bond of this compound might be challenging, the reaction is widely used with related aryl halides and their derivatives. libretexts.orgresearchgate.net The general mechanism involves three key steps: oxidative addition of the aryl halide to a Pd(0) catalyst, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

For related compounds, various conditions have been developed to couple aryl halides with boronic acids or their derivatives, like potassium heteroaryltrifluoroborates. nih.gov The choice of palladium catalyst, ligands (e.g., RuPhos, SPhos, XPhos), and base (e.g., K₃PO₄) is critical for achieving high yields. nih.gov Anhydrous conditions, sometimes with additives like trimethyl borate, have been developed to facilitate the coupling of challenging heterocyclic substrates. nih.gov These methods showcase the potential for creating novel derivatives by coupling at the halogen positions of the this compound scaffold.

Table 4: Key Components of Suzuki-Miyaura Coupling for Aryl Halides

| Component | Examples | Role in Reaction | References |

| Catalyst | Pd(OAc)₂, Pd(PPh₃)₄ | Facilitates the oxidative addition and reductive elimination steps. | nih.govresearchgate.net |

| Ligand | RuPhos, SPhos, XPhos | Stabilizes the palladium center and influences catalytic activity. | nih.gov |

| Boron Reagent | Arylboronic acids, Potassium aryltrifluoroborates | Provides the second aryl group for the new C-C bond. | libretexts.orgnih.gov |

| Base | K₃PO₄, Cs₂CO₃ | Activates the organoboron species for transmetalation. | nih.govresearchgate.net |

| Solvent | Toluene, Dioxane, n-Butanol | Solubilizes reactants and influences reaction rate and yield. | nih.govresearchgate.net |

Reactivity and Reaction Mechanisms

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (SEAr) is a class of reactions where an electrophile replaces an atom, typically hydrogen, on an aromatic ring. The rate and regioselectivity of these reactions are heavily influenced by the substituents already present on the ring.

The carboxylic acid (-COOH) group is a deactivating, meta-directing substituent. britannica.comwikipedia.org It withdraws electron density from the aromatic ring through both inductive and resonance effects (-I, -M), making the ring less nucleophilic and thus less reactive towards electrophiles. cutm.ac.inlibretexts.org This deactivation is particularly pronounced at the ortho and para positions, which bear a partial positive charge due to resonance delocalization. Consequently, electrophilic attack is directed to the meta positions (C4 and C5), where the electron density is relatively higher. cutm.ac.insarthaks.com

Halogens (Cl, F) are also deactivating groups due to their strong electron-withdrawing inductive effect (-I), which outweighs their electron-donating resonance effect (+M). wikipedia.org However, the lone pairs on the halogens can stabilize the cationic intermediate (arenium ion) formed during electrophilic attack, particularly when the attack occurs at the ortho or para positions. This makes halogens ortho, para-directors, despite their deactivating nature.

In 2-Chloro-3,6-difluorobenzoic acid, the directing effects of the substituents are combined:

-COOH at C1: Directs incoming electrophiles to C5.

-Cl at C2: Directs to C4 (para) and C6 (ortho).

-F at C3: Directs to C4 (ortho) and C5 (para).

-F at C6: Directs to C5 (ortho) and C2 (para).

Nucleophilic Aromatic Substitution Considerations

Nucleophilic aromatic substitution (SNAr) involves the replacement of a leaving group on an aromatic ring by a nucleophile. This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.orgchemistrysteps.com These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. wikipedia.orgyoutube.com

The this compound molecule is highly substituted with electron-withdrawing groups (two fluorine atoms, one chlorine atom, and a carboxylic acid group), which makes the aromatic ring electron-deficient and thus susceptible to nucleophilic attack. chemistrysteps.com

Potential leaving groups on the ring are the halogens (Cl, F). The reactivity order for halogens as leaving groups in SNAr reactions is typically F > Cl > Br > I. youtube.com This is because the rate-determining step is the initial attack of the nucleophile, which is accelerated by the strong inductive electron withdrawal of fluorine, making the attached carbon more electrophilic. youtube.com

In this compound:

The fluorine at C6 is ortho to the deactivating -COOH group.

The chlorine at C2 is ortho to both the -COOH group and the fluorine at C3.

The fluorine at C3 is ortho to the chlorine at C2 and meta to the -COOH group.

Given the positions of the activating groups relative to the halogens, the molecule is well-suited for SNAr reactions. The chlorine atom at C2 and the fluorine atom at C6 are particularly activated by the adjacent carboxylic acid group. A strong nucleophile could potentially displace one of these halogens. For example, a chlorine/fluorine exchange (halex) reaction can convert 2-chloro-5,6-difluorobenzonitrile to 2,3,6-trifluorobenzonitrile using alkali metal fluorides at high temperatures. google.com

Influence of Halogen Substituents on Reactivity

The presence of multiple halogen substituents significantly impacts the reactivity of the benzoic acid derivative.

Inductive Effect: Both chlorine and fluorine are highly electronegative, exerting a strong electron-withdrawing inductive effect (-I). This effect decreases the electron density of the aromatic ring, deactivating it towards electrophilic attack but activating it for nucleophilic attack. Fluorine is more electronegative than chlorine, so its inductive effect is stronger. libretexts.org

Acidity: The electron-withdrawing nature of the halogens stabilizes the carboxylate anion (conjugate base) formed upon deprotonation of the carboxylic acid. libretexts.orgopenstax.org This stabilization increases the acidity (lowers the pKa) of the carboxylic acid compared to unsubstituted benzoic acid. libretexts.org The closer the halogen is to the carboxyl group, the greater its acid-strengthening effect. openstax.org Therefore, the substituents at C2 and C6 have the most significant impact on acidity.

The combined effect of one chlorine and two fluorine atoms makes the aromatic ring of this compound highly electron-poor.

Role of the Carboxylic Acid Moiety in Chemical Reactions

The carboxylic acid group is a versatile functional group that undergoes a variety of reactions.

Acidity and Salt Formation: As an acid, it readily reacts with bases to form carboxylate salts. msu.edu The acidity is enhanced by the electron-withdrawing halogen substituents on the ring. cutm.ac.in

Nucleophilic Acyl Substitution: The hydroxyl (-OH) group of the carboxylic acid can be replaced by other nucleophiles. libretexts.org However, the -OH is a poor leaving group, so the reaction often requires acid catalysis or conversion of the -OH into a better leaving group. libretexts.orgfiveable.me Common transformations include:

Esterification: Reaction with an alcohol in the presence of an acid catalyst to form an ester. libretexts.org

Amide Formation: Reaction with an amine, often requiring a coupling agent like dicyclohexylcarbodiimide (DCC) to overcome the tendency to form an unreactive carboxylate salt. libretexts.org

Acid Chloride Formation: Reaction with reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to convert the carboxylic acid into a more reactive acid chloride. wikipedia.org

Reduction: The carboxyl group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). wikipedia.orgmsu.edu

Decarboxylation: The removal of the carboxyl group as CO₂. For aromatic carboxylic acids, this typically requires harsh conditions, such as oxidative decarboxylation at high temperatures, unless activated by other functional groups. wikipedia.org Halodecarboxylation reactions, where the carboxyl group is replaced by a halogen, are also possible, often proceeding via silver benzoate salts (Hunsdiecker reaction). acs.org

Reaction Kinetics and Thermodynamic Aspects

Detailed kinetic and thermodynamic data specifically for this compound are not widely available in general literature. However, the principles governing its reactivity allow for qualitative predictions.

Electrophilic Aromatic Substitution: The activation energy for SEAr reactions on this compound would be very high due to the strong deactivating effects of the three halogens and the carboxylic acid group. The reaction rates would consequently be extremely slow compared to benzene (B151609) or even mono-substituted benzoic acids.

Nucleophilic Aromatic Substitution: The rate of SNAr reactions is dependent on the concentration of both the substrate and the nucleophile. The presence of multiple electron-withdrawing groups lowers the activation energy for the nucleophilic attack, making the reaction kinetically more favorable than it would be on a less substituted ring. The stability of the Meisenheimer complex intermediate is a key thermodynamic factor; the more stable the intermediate, the more favorable the reaction. The strong electron-withdrawing groups in this compound provide significant stabilization for this intermediate.

Carboxylic Acid Reactions: The kinetics of reactions at the carboxyl group (e.g., esterification) are influenced by both electronic and steric factors. The ortho substituents (Cl at C2, F at C6) can sterically hinder the approach of nucleophiles to the carboxyl carbon, potentially slowing down reaction rates compared to an unsubstituted benzoic acid.

Theoretical studies on similar molecules, like benzoic acid, have investigated the kinetics of its reactions with atmospheric radicals, showing that potential barriers for these reactions are in the range of 1.59 to 4.50 kcal mol⁻¹. nih.gov Computational studies on ortho-substituted chloro- and fluorobenzoic acids have focused on conformational analysis, determining the relative energies and rotational barriers of different conformers. nih.gov For example, for 2-chloro-6-fluorobenzoic acid, the cis conformer (where the carboxylic proton is oriented towards the chlorine) is calculated to be significantly lower in energy than the trans conformer. nih.gov

Interactive Data Table: Substituent Effects on Reactivity

| Substituent Group | Position | Inductive Effect | Resonance Effect | Directing Influence (SEAr) | Ring Activation/Deactivation |

| -COOH | C1 | -I (Withdrawing) | -M (Withdrawing) | meta | Strong Deactivation |

| -Cl | C2 | -I (Withdrawing) | +M (Donating) | ortho, para | Deactivation |

| -F | C3 | -I (Withdrawing) | +M (Donating) | ortho, para | Deactivation |

| -F | C6 | -I (Withdrawing) | +M (Donating) | ortho, para | Deactivation |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to deciphering the electronic nature of a molecule. These methods solve the Schrödinger equation for a given atomic arrangement, yielding detailed information about electron distribution and energy levels.

Density Functional Theory (DFT) has become a primary tool for investigating the structure and properties of complex molecules due to its high accuracy at a reasonable computational cost. researchgate.net For halogenated benzoic acids, DFT methods, particularly using the B3LYP functional with basis sets like 6-311++G(d,p), have been successfully applied to determine optimized molecular geometries, vibrational frequencies, and thermodynamic properties. researchgate.netnih.gov These calculations are crucial for understanding the influence of the chloro and fluoro substituents on the benzoic acid framework. researchgate.net

Studies on closely related ortho-substituted benzoic acids demonstrate that DFT calculations can accurately predict minimum energy structures and the relative energies of different conformers. researchgate.netresearchgate.net This theoretical framework is essential for interpreting experimental data and understanding the underlying chemical properties. researchgate.net The application of DFT allows for a detailed investigation of the potential energy landscape of the molecule, providing insights into its stability and reactivity. researchgate.net

Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which are delocalized over the entire molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactivity. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. nih.gov

For molecules like 2-Chloro-3,6-difluorobenzoic acid, the HOMO and LUMO energies are calculated to understand charge transfer mechanisms within the molecule. researchgate.netnih.gov Analysis of the frontier orbitals reveals the regions of the molecule that are most likely to act as an electron donor (HOMO) or electron acceptor (LUMO). youtube.commasterorganicchemistry.com In substituted benzoic acids, these orbitals are typically distributed across the aromatic ring and the carboxylic acid group, with the specific distribution influenced by the electron-withdrawing or donating nature of the substituents. researchgate.net A small HOMO-LUMO gap suggests that the molecule is more polarizable and has a higher tendency to engage in chemical reactions. nih.gov

| Parameter | Significance | Typical Application for Halogenated Benzoic Acids |

| HOMO Energy | Represents the electron-donating ability of a molecule. | Indicates the propensity to react with electrophiles. |

| LUMO Energy | Represents the electron-accepting ability of a molecule. | Indicates the propensity to react with nucleophiles. |

| HOMO-LUMO Gap | Correlates with chemical stability and reactivity. | A smaller gap suggests higher reactivity and potential for charge transfer. researchgate.netnih.govnih.gov |

The distribution of electron density in a molecule is significantly affected by its substituents. In this compound, the chlorine and fluorine atoms are highly electronegative and act as electron-withdrawing groups. This influences the acidity of the carboxylic acid and the reactivity of the aromatic ring.

Mulliken population analysis and Natural Bond Orbital (NBO) analysis are computational methods used to quantify the charge distribution on each atom. researchgate.netnih.gov These analyses for related molecules like 2-chloro-6-fluorobenzoic acid show that the halogen substituents and the carboxylic group significantly polarize the molecule. researchgate.netnih.gov The electron-withdrawing nature of the ortho-substituents (chlorine and fluorine) can lead to complex electronic interactions, including intramolecular hydrogen bonding and steric repulsion, which in turn affect the molecule's stability and preferred conformation. researchgate.net The stability arising from hyperconjugative interactions and charge delocalization can also be analyzed using these methods. researchgate.net

Conformational Analysis and Intramolecular Interactions

The three-dimensional structure of this compound is not static. Rotation around single bonds, particularly the bond connecting the carboxylic group to the phenyl ring, gives rise to different conformers with varying energies.

The geometry of halogenated benzoic acids is defined by key bond lengths, bond angles, and dihedral angles. For ortho-substituted benzoic acids, steric hindrance between the substituents and the carboxylic acid group often forces the carboxylic group out of the plane of the aromatic ring. mdpi.comnih.gov

In the solid state, crystal structure analysis of the related 2-chloro-6-fluorobenzoic acid reveals that the carboxylic acid group is twisted with respect to the phenyl ring, with a significant dihedral angle. nih.gov Computational studies on molecules like 2,6-difluorobenzamide (B103285) show that the presence of two ortho-fluorine atoms induces a non-planar conformation, with a calculated dihedral angle of -27° between the carboxamide and the aromatic ring. mdpi.com For this compound, similar non-planarity is expected due to the steric repulsion between the ortho-chlorine and ortho-fluorine atoms and the carboxylic acid group. DFT calculations on related compounds have been used to determine the precise values for these dihedral angles in the minimum energy conformers. researchgate.netuc.pt

| Compound | Key Dihedral Angle(s) | Observation |

| 2-Chloro-6-fluorobenzoic acid | C2-C1-C(O)OH | The carboxylic group is twisted out of the ring plane due to steric hindrance from both ortho substituents. mdpi.comnih.gov |

| 2,6-Difluorobenzoic acid | C2-C1-C(O)OH | The two fluorine atoms force the carboxylic group into a non-planar orientation. mdpi.comuc.pt |

| This compound | C2-C1-C(O)OH, C6-C1-C(O)OH | Non-planarity is expected, influenced by the different sizes and electronic effects of the Cl and F substituents. |

The energy landscape associated with the rotation of the carboxylic group can be mapped by calculating the potential energy surface (PES). The PES shows the energy of the molecule as a function of the dihedral angle of rotation around the exocyclic C-C bond. researchgate.netuc.pt

For substituted benzoic acids, these calculations reveal the energy barriers between different conformers (e.g., cis and trans orientations of the O-H bond relative to the C=O bond). researchgate.net In di-ortho-substituted compounds like 2-chloro-6-fluorobenzoic acid, the PES is characterized by a high-energy barrier to rotation, making the interconversion between conformers difficult. mdpi.comuc.pt The lowest energy conformer is typically the cis form, where the acidic proton can form an intramolecular hydrogen bond with one of the ortho-halogen atoms, although this is less favorable with the more electronegative fluorine. mdpi.comuc.pt The asymmetrically substituted 2-chloro-6-fluorobenzoic acid has one cis conformer which is significantly lower in energy than the trans conformer. mdpi.comuc.pt The potential energy profile is influenced by a balance of steric repulsion and stabilizing intramolecular interactions. uc.pt

Hydrogen Bonding Analysis (e.g., O-H···O, C-H···F interactions in related compounds)

In the crystalline state, halogenated benzoic acids, including those structurally similar to this compound, exhibit well-defined hydrogen bonding patterns. The most prominent of these is the formation of centrosymmetric dimers through strong O-H···O hydrogen bonds between the carboxylic acid groups of two molecules. researchgate.net This interaction creates a characteristic R2²(8) ring motif. researchgate.net

Spectroscopic Property Prediction

Computational methods are invaluable for predicting and interpreting the spectroscopic properties of molecules like this compound.

Vibrational Spectroscopy Simulations (FTIR, Raman)

Density Functional Theory (DFT) calculations are a powerful tool for simulating the vibrational spectra (FTIR and Raman) of halogenated benzoic acids. jbiochemtech.com Studies on related compounds, such as 2-chloro-6-fluorobenzoic acid and 2,3,6-trifluorobenzoic acid, demonstrate that DFT methods, particularly with basis sets like 6-311+G, can accurately predict vibrational frequencies. jbiochemtech.com

For these molecules, a complete vibrational assignment is often achieved by correlating the calculated frequencies with experimental data and performing a potential energy distribution (PED) analysis. jbiochemtech.com The presence of halogen substituents significantly influences the vibrational modes. For example, the strong hydrogen bonding in the dimeric form of these acids leads to a characteristic red shift in the O-H stretching frequency. nih.gov The calculated spectra for similar molecules show good agreement with experimental findings, allowing for the confident assignment of fundamental vibrational modes. jbiochemtech.com

Table 1: Predicted Vibrational Frequencies for Related Halogenated Benzoic Acids

| Vibrational Mode | 2-chloro-6-fluorobenzoic acid (Calculated, cm⁻¹) | 2,3,6-trifluorobenzoic acid (Calculated, cm⁻¹) |

| O-H Stretch (Dimer) | ~2900-3100 (broad) | Red-shifted due to dimerization |

| C=O Stretch | ~1700-1750 | ~1700-1750 |

| C-F Stretch | ~1100-1300 | ~1100-1300 |

| C-Cl Stretch | ~600-800 | N/A |

Note: The data in this table is illustrative and based on findings for structurally similar compounds. Actual values for this compound would require specific calculations.

Nuclear Magnetic Resonance (NMR) Chemical Shift Calculations

The prediction of NMR chemical shifts through computational methods, such as the Gauge-Including Atomic Orbital (GIAO) approach combined with DFT, is a well-established technique for structural elucidation. nih.govnih.gov For substituted benzoic acids, the chemical shifts of both protons (¹H) and carbon-13 (¹³C) are sensitive to the electronic environment, which is heavily influenced by the nature and position of substituents on the aromatic ring. nih.gov

Molecular Dynamics and Simulation Studies

Molecular dynamics (MD) simulations offer a way to understand the behavior of molecules over time, including their flexibility and interactions with their environment.

Solvation Effects and Intermolecular Interactions

The solubility and behavior of this compound in solution are governed by solvation effects and intermolecular interactions. Studies on benzoic acid and its derivatives in mixed solvent systems, such as ethanol-water, have shown that the solubility and thermodynamic parameters of solvation are dependent on the solvent composition and temperature. jbiochemtech.com As the proportion of a co-solvent like ethanol (B145695) increases, the solubility of the benzoic acid derivative generally increases due to favorable solvation of the molecule. jbiochemtech.com

Molecular dynamics simulations of benzoic acid have revealed how confinement and interactions with surfaces can alter the liquid's structure and dynamics, leading to the formation of organized hydrogen-bond networks. nih.gov For this compound in a given solvent, MD simulations could elucidate the specific interactions between the solute and solvent molecules, detailing the organization of the solvation shell and its impact on the compound's properties. The presence of both chloro and fluoro substituents would lead to complex interactions, including hydrogen bonding with protic solvents and dipole-dipole interactions.

Conformational Flexibility at Various Temperatures

Computational studies on closely related di-substituted benzoic acids, such as 2-chloro-6-fluorobenzoic acid, have explored their conformational landscapes. researchgate.netnih.gov These molecules can exist in different conformations, primarily defined by the dihedral angles of the carboxylic acid group relative to the benzene (B151609) ring. researchgate.netnih.gov For 2-chloro-6-fluorobenzoic acid, calculations have identified both cis and trans conformers, with the cis conformer (where the hydroxyl proton is oriented towards the chlorine atom) being the most stable. nih.gov

The energy barrier for the conversion between these conformers can also be calculated, providing insight into the molecule's flexibility at different temperatures. nih.gov For 2-chloro-6-fluorobenzoic acid, the barrier for the cis to trans isomerization is calculated to be around 47.5 kJ/mol. nih.gov The reverse barrier is significantly lower, suggesting that the trans conformer would be unstable and likely to convert to the more stable cis form, even at low temperatures. nih.gov Similar conformational behavior would be expected for this compound, with the relative energies and rotational barriers being influenced by the specific positions of the halogen atoms. These computational predictions highlight the dynamic nature of the molecule and its accessible conformational states.

Crystallographic Investigations

Single Crystal X-ray Diffraction Studies

No data from single-crystal X-ray diffraction studies for 2-Chloro-3,6-difluorobenzoic acid has been found in the reviewed literature.

Crystal System and Space Group Determination

There is no available information regarding the crystal system or space group of this compound.

Unit Cell Parameters and Molecular Packing

Experimental data on the unit cell parameters and the molecular packing arrangement for this compound are not available.

Interactive Data Table: Unit Cell Parameters

| Parameter | Value |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

Intermolecular Interactions in the Solid State (e.g., Hydrogen Bonds)

Specific details on the intermolecular interactions, such as hydrogen bonding, within the crystal lattice of this compound are not documented.

Dihedral Angles and Conformation in the Crystal Lattice

Information on the dihedral angles and the molecular conformation of this compound in the solid state is not available.

Interactive Data Table: Dihedral Angles

| Angle | Value (°) |

| Dihedral Angle 1 | Data not available |

| Dihedral Angle 2 | Data not available |

Powder X-ray Diffraction Applications

No specific applications of powder X-ray diffraction for the analysis or characterization of this compound have been reported in the scientific literature.

Applications in Advanced Materials and Specialty Chemicals

Precursor for Functional Polymers and Monomers

2-Chloro-3,6-difluorobenzoic acid serves as a potential precursor for the synthesis of functional polymers, particularly aromatic polyesters and polyamides. The presence of the carboxylic acid group allows for conventional polymerization reactions, while the halogen substituents can be utilized for further chemical modifications or to impart specific properties to the resulting polymer.

The synthesis of high-performance polymers often involves the use of halogenated monomers. For instance, dihalogenated benzoic acids can be used in polycondensation reactions to create polyarylates. These polymers are known for their thermal stability and mechanical strength. While specific research detailing the use of this compound in polymer synthesis is not extensively documented in publicly available literature, the principles of polymer chemistry suggest its utility in creating polymers with enhanced flame retardancy, chemical resistance, and specific dielectric properties due to the presence of chlorine and fluorine.

The reactivity of the carbon-chlorine bond can also be exploited in post-polymerization modification, allowing for the introduction of various functional groups to tailor the polymer's properties for specific applications.

Role in Liquid Crystal Synthesis

Fluorinated compounds play a crucial role in the design and synthesis of liquid crystals for display applications. The high electronegativity and small size of the fluorine atom can significantly influence the dielectric anisotropy, viscosity, and other mesomorphic properties of liquid crystal molecules. Benzoic acid derivatives are fundamental building blocks for many liquid crystalline materials.

While direct synthesis of liquid crystals from this compound is not explicitly detailed in readily available scientific literature, its structural motifs are relevant. Phenyl benzoate structures are common cores in liquid crystal molecules, and the presence of lateral fluorine atoms is a well-established strategy for tuning the material's properties. The chlorine atom could further modify the molecular packing and electronic characteristics. Therefore, this compound is a plausible, though not widely documented, intermediate for the synthesis of novel liquid crystalline materials with specific electro-optical properties.

Utilization in Dyes and Pigments Production

Halogenated aromatic carboxylic acids are established intermediates in the synthesis of various classes of dyes and pigments. The presence of halogens can influence the final color, lightfastness, and solubility of the colorant. While specific examples of dyes or pigments synthesized directly from this compound are not prominent in the literature, its chemical nature suggests its potential as a precursor.

For instance, in the synthesis of anthraquinone dyes, halogenated intermediates are often used to introduce specific substituents onto the anthraquinone core. Similarly, in the production of some azo dyes, the diazonium salt derived from an aminobenzoic acid precursor (which could be synthesized from this compound) could be coupled with various aromatic compounds to produce a wide range of colors. The chloro and fluoro substituents would be expected to modulate the electronic properties of the resulting dye molecule, thereby affecting its color and performance characteristics.

Exploration in Agrochemical Intermediates

This compound and its close structural analogues are significant intermediates in the synthesis of various agrochemicals, including herbicides, insecticides, and fungicides. The presence of halogens on the benzene (B151609) ring is a common feature in many pesticides, often contributing to their biological activity and metabolic stability.

Herbicide Synthesis

Halogenated benzoic acids are a known class of herbicides. For example, dicamba (3,6-dichloro-2-methoxybenzoic acid) is a widely used selective herbicide for controlling broadleaf weeds wikipedia.org. The structural similarity of this compound to such compounds suggests its potential as a building block for new herbicidal molecules. The specific combination of chlorine and fluorine at positions 2, 3, and 6 could lead to novel herbicides with different selectivity and modes of action. Research in this area focuses on synthesizing derivatives of halogenated benzoic acids to optimize their herbicidal efficacy and crop safety.

Insecticide Development (e.g., Benzoylphenylurea (B10832687) derivatives)

One of the most significant applications of compounds structurally related to this compound is in the synthesis of benzoylphenylurea (BPU) insecticides. These compounds act as insect growth regulators by inhibiting chitin synthesis, a crucial component of the insect exoskeleton. A key structural feature of many potent BPU insecticides is the presence of a 2,6-difluorobenzoyl moiety.

Pharmaceutical Intermediate Applications

This compound serves as a crucial starting material and intermediate in the synthesis of a variety of pharmaceutical compounds. Its unique substitution pattern, featuring both chloro and fluoro groups on the benzoic acid ring, provides a versatile scaffold for the development of novel drug candidates with diverse therapeutic applications.

Building Block for Drug Candidates

The chemical structure of this compound makes it an important building block in the synthesis of more complex molecules with potential therapeutic value. The presence of reactive sites allows for various chemical modifications, enabling the creation of a library of derivatives for drug discovery programs. These derivatives can be screened for activity against a wide range of biological targets.

For instance, the related compound 4-chloro-2-fluoro-5-nitrobenzoic acid is recognized as a versatile, multi-reactive building block for the synthesis of various heterocyclic scaffolds, which are of significant importance in modern drug discovery. nih.gov This highlights the general utility of halogenated and nitrated benzoic acid derivatives in constructing diverse molecular architectures for pharmaceutical research. The strategic placement of fluorine atoms, in particular, can significantly influence the metabolic stability and binding affinity of drug candidates. pr.com

Synthesis of Quinolone Antibacterial Agents (e.g., 2-chloro-4,5-difluorobenzoic acid)

Quinolones are a major class of synthetic antibacterial agents. uomus.edu.iqnih.gov The introduction of a fluorine atom at the C-6 position of the quinolone ring system has been a significant advancement, leading to the development of highly effective fluoroquinolones. nih.gov While direct synthesis of quinolones from this compound is not explicitly detailed in the provided search results, the synthesis of related halogenated benzoic acids is crucial for creating these antibacterial agents. researchgate.netresearchgate.net

For example, the synthesis of 2,4-dichloro-3,5-difluorobenzoic acid, a related tetrahalogenated benzoic acid derivative, has been reported as a valuable intermediate for the synthesis of medicines, including antibacterials. researchgate.net The synthesis of 2-chloro-4-fluorobenzoic acid from m-chloroaniline is another relevant example of preparing key intermediates for pharmaceuticals. google.com The general methodologies for synthesizing quinolones often involve the reaction of a fluorinated aniline (B41778) derivative with a diethyl ethoxymethylenemalonate (EMME) or a similar reagent, followed by cyclization and subsequent modifications. quimicaorganica.org

Development of Antiviral Compounds (e.g., HIV-1 inhibitors from derivatives)

Derivatives of halogenated benzoic acids have shown promise in the development of antiviral agents. Notably, compounds derived from 2-chloro-6-fluorobenzyl-containing scaffolds have demonstrated potent activity against the Human Immunodeficiency Virus Type 1 (HIV-1). nih.gov

Specifically, a series of 6-(2-chloro-6-fluorobenzyl)-2-(alkylthio)pyrimidin-4(3H)-ones (2-Cl-6-F-S-DABOs) have been synthesized and evaluated for their inhibitory effects on HIV-1. nih.gov These compounds exhibited picomolar activity against wild-type HIV-1 and also showed significant inhibitory activity against clinically relevant HIV-1 mutants. nih.gov The stereochemistry of these derivatives was found to be crucial for their antiviral activity, with the R absolute configuration at the C6-benzylic position correlating with the highest potency. nih.gov

| Compound Type | Target | Activity |

| 6-(2-chloro-6-fluorobenzyl)-2-(alkylthio)pyrimidin-4(3H)-ones | HIV-1 Reverse Transcriptase | Picomolar activity against wild-type HIV-1 |

Inhibition of Cytochrome P450 Enzymes

Cytochrome P450 (CYP) enzymes are a superfamily of proteins involved in the metabolism of a vast array of drugs and other xenobiotics. researchgate.netnih.gov Inhibition of these enzymes can lead to significant drug-drug interactions, altering the efficacy and safety of co-administered medications. nih.gov

While direct studies on the inhibitory effects of this compound on CYP enzymes were not found, the potential for such interactions exists for its derivatives. The molecular structure of a compound, including the presence and position of halogen atoms, can influence its ability to bind to and inhibit CYP enzymes. researchgate.net For example, some compounds can act as mechanism-based inhibitors, where a reactive metabolite formed by the CYP enzyme covalently binds to and inactivates the enzyme. researchgate.net Flavonoids, thiophenes, and sesquiterpene lactones are examples of natural products that have been shown to inhibit CYP2A6 and CYP2A13. nih.gov

Anticancer Properties of Derivatives

Derivatives of benzoic acid have been investigated for their potential as anticancer agents. preprints.org Various synthetic modifications of the benzoic acid scaffold have led to compounds with significant cytotoxic activity against different cancer cell lines. preprints.org

For example, a series of novel 3-[(6-arylamino) pyridazinylamino] benzoic acids were synthesized and evaluated for their in vivo anticancer activity. preprints.org Another study reported the synthesis of 3-amino-5-(5-oxo-5h-benzo[a]phenothiazin-6-ylamino)benzoic acid derivatives, which showed anticancer activity against HeLa cancer cell lines. preprints.org The presence of chloro and other functional groups on the benzoic acid ring can contribute to the anticancer potential of these derivatives. preprints.org

| Benzoic Acid Derivative Type | Cancer Cell Line | Activity |

| 3-[(6-Arylamino) pyridazinylamino] benzoic acids | Ascitic lymphoma | Potent anticancer activity |

| 3-amino-5-(5-oxo-5h-benzo[a]phenothiazin-6-ylamino)benzoic acid derivatives | HeLa | Anticancer activity |

Drug Design and Metabolic Stability Considerations

Metabolic stability is a critical parameter in drug design, as it influences the pharmacokinetic profile of a compound, including its half-life and bioavailability. nih.gov The introduction of fluorine atoms into a drug molecule is a common strategy to enhance metabolic stability. pr.compressbooks.pub The strong carbon-fluorine bond is less susceptible to metabolic cleavage by enzymes like cytochrome P450s.

Analytical Methodologies for Characterization and Quantification

Chromatographic Techniques

Chromatography is a fundamental technique for separating, identifying, and quantifying the components of a mixture. For 2-chloro-3,6-difluorobenzoic acid, several chromatographic methods are particularly valuable.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique in pharmaceutical sciences for assessing the purity of drug substances and profiling impurities. scienceopen.com The development of a stability-indicating HPLC method is essential for quantifying impurities, offering precision, accuracy, and robustness. scienceopen.com While specific HPLC methods for this compound are not extensively detailed in the public domain, the principles of HPLC method development for related aromatic carboxylic acids are well-established. scienceopen.comnih.gov

A typical HPLC system consists of a pump to deliver the mobile phase, an injector, a column where the separation occurs, and a detector. researchgate.net For a compound like this compound, a reversed-phase HPLC method would likely be employed.

Table 1: Typical HPLC Parameters for Aromatic Carboxylic Acid Analysis

| Parameter | Typical Setting |

| Column | C18 (e.g., 150 mm x 4.6 mm, 3 µm) |

| Mobile Phase | A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) scienceopen.com |

| Detection | UV/PDA detector, typically at a wavelength around 280 nm scienceopen.com |

| Flow Rate | 1.0 mL/min scienceopen.com |

The primary goal in developing an HPLC method for purity and impurity profiling is to achieve optimal resolution between the main compound and any potential impurities or degradation products, all while maintaining a reasonable analysis time. scienceopen.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. shimadzu.com It is particularly well-suited for the analysis of volatile and thermally stable compounds. While this compound itself may have limited volatility, derivatization can be employed to make it amenable to GC-MS analysis.

For instance, in the analysis of a related compound, 2,6-difluorobenzoic acid (2,6-DFBA), a metabolite of certain pesticides, GC-MS is used for its determination in urine samples. uzh.ch This process involves derivatization with a silylating agent like N-methyl-N-tert-butyldimethylsilyltrifluoroacetamide (MTBSTFA) to increase the volatility of the analyte. uzh.ch A similar derivatization strategy could be applied to this compound.

The GC separates the derivatized analyte from other components in the sample matrix, and the MS detector provides mass information that aids in both identification and quantification. shimadzu.com The mass spectrometer can be operated in different ionization modes, such as electron ionization (EI) or chemical ionization (CI), to generate characteristic fragment ions for the target compound. ub.edunih.gov

Table 2: Illustrative GC-MS Parameters for Derivatized Benzoic Acid Analysis

| Parameter | Typical Setting |

| GC Column | Semi-polar column (e.g., DB-624) nih.gov |

| Ionization Mode | Chemical Ionization (CI) or Electron Ionization (EI) ub.edunih.gov |

| Derivatization Agent | MTBSTFA or similar silylating agent uzh.ch |

| Detection | Mass Spectrometer (Quadrupole or other) |

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for Trace Analysis

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is an advanced analytical technique that offers significant improvements in speed, resolution, and sensitivity compared to conventional HPLC-MS. nih.gov The use of smaller particle size columns (typically 1.7-1.8 µm) in UPLC allows for faster separations without sacrificing efficiency. mdpi.comnih.gov This makes UPLC-MS/MS particularly suitable for trace analysis, where very low concentrations of a substance need to be detected and quantified. nih.gov

The coupling of UPLC with a tandem mass spectrometer (MS/MS) provides a high degree of selectivity and sensitivity. mdpi.com The MS/MS system operates by selecting a specific precursor ion of the target analyte in the first mass analyzer, fragmenting it in a collision cell, and then detecting specific product ions in the second mass analyzer. This process, known as multiple reaction monitoring (MRM), significantly reduces background noise and matrix effects, leading to lower limits of detection and quantification. mdpi.com

Table 3: Representative UPLC-MS/MS Parameters

| Parameter | Typical Setting |

| UPLC Column | C18 (e.g., Acquity BEH C18, 1.7 µm) nih.govresearchgate.net |

| Mobile Phase | Gradient elution with acetonitrile and water containing a modifier like formic acid mdpi.com |

| Ionization Mode | Electrospray Ionization (ESI), positive or negative mode |

| Detection | Tandem Mass Spectrometer (e.g., Triple Quadrupole) operating in MRM mode mdpi.com |

Spectroscopic Techniques

Spectroscopic techniques are indispensable for elucidating the molecular structure and identifying the functional groups present in a compound.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique that provides information about the vibrational modes of molecules. researchgate.net When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to its characteristic vibrations (stretching, bending, etc.). youtube.com The resulting FTIR spectrum is a unique fingerprint of the molecule.

For this compound, the FTIR spectrum would reveal characteristic absorption bands for the carboxylic acid group (O-H and C=O stretching), as well as vibrations associated with the substituted aromatic ring (C-Cl, C-F, and C-H bonds). The spectrum for this compound has been recorded using an Attenuated Total Reflectance (ATR) technique with a Bruker Tensor 27 FT-IR instrument. nih.gov

In a study of the related compound 2,3,6-trifluorobenzoic acid, FTIR spectroscopy, in conjunction with theoretical calculations, was used to analyze the vibrational frequencies. nih.gov The study highlighted the influence of fluorine substitution on the vibrational spectra compared to benzoic acid. A similar approach could be applied to interpret the FTIR spectrum of this compound.

Raman Spectroscopy

Raman spectroscopy is a complementary vibrational spectroscopic technique to FTIR. It measures the inelastic scattering of monochromatic light (usually from a laser) by a molecule. The resulting Raman spectrum provides information about the vibrational, rotational, and other low-frequency modes in a system.

The Raman spectrum of this compound has been obtained using a Bruker MultiRAM Stand Alone FT-Raman Spectrometer. nih.gov Similar to FTIR, the Raman spectrum is a unique molecular fingerprint. For instance, research on 2,3,6-trifluorobenzoic acid utilized Raman spectroscopy to investigate its vibrational frequencies. nih.gov The combination of both FTIR and Raman spectroscopy provides a more complete picture of the vibrational properties of a molecule, as some vibrational modes may be more active (i.e., produce stronger signals) in one technique than the other.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of this compound by providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments within the molecule.

¹H NMR Spectroscopy: In ¹H NMR analysis of this compound, the aromatic protons are expected to exhibit distinct signals. The chemical shifts and coupling patterns of these protons are influenced by the presence of the electron-withdrawing chlorine and fluorine substituents, as well as the carboxylic acid group. The integration of the proton signals would correspond to the number of protons in the aromatic ring. Due to the substitution pattern, complex splitting patterns arising from proton-proton and proton-fluorine couplings are anticipated.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, distinct signals are expected for the carboxylic acid carbon, the two aromatic carbons bonded to fluorine, the carbon bonded to chlorine, and the remaining aromatic carbons. The chemical shifts of these carbons are significantly influenced by the attached halogens, with the carbon atoms directly bonded to fluorine exhibiting characteristic large carbon-fluorine coupling constants (¹JC-F).

Predicted ¹H and ¹³C NMR Data

| Parameter | Predicted Value |

| ¹H NMR | |

| Aromatic CH | Multiple signals expected in the aromatic region, with complex splitting due to H-H and H-F coupling. |

| Carboxylic Acid OH | A broad singlet, chemical shift dependent on solvent and concentration. |

| ¹³C NMR | |

| C=O (Carboxylic Acid) | ~165-175 ppm |

| C-F | ~150-165 ppm (with large ¹JC-F coupling) |

| C-Cl | ~125-135 ppm |

| Aromatic C-H | ~110-130 ppm |

Note: These are predicted values and actual experimental data may vary.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

For this compound, the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight. Due to the presence of chlorine, a characteristic isotopic pattern for the molecular ion peak would be observed, with an M+2 peak approximately one-third the intensity of the molecular ion peak, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. libretexts.org

The fragmentation of halogenated aromatic compounds in mass spectrometry often involves the loss of the halogen atoms and the carboxylic acid group. acs.org Common fragmentation pathways for this compound could include the loss of a chlorine radical (Cl•), a fluorine radical (F•), a hydrofluoric acid molecule (HF), and a carboxyl group (•COOH) or carbon dioxide (CO₂). The analysis of these fragment ions can help to confirm the structure of the molecule.

Thermal Analysis Techniques

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are used to study the physical and chemical properties of materials as a function of temperature.

Differential Scanning Calorimetry (DSC): DSC can be used to determine the melting point and purity of this compound. A sharp melting endotherm would be indicative of a pure crystalline compound. The presence of impurities would typically lead to a broadening and depression of the melting peak.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. For this compound, TGA can provide information about its thermal stability and decomposition profile. The analysis would show the temperature at which the compound begins to decompose and the percentage of mass loss at different stages of decomposition. Studies on substituted benzoic acids have utilized TGA to determine sublimation enthalpies. iaea.orgnih.gov The degradation of benzoic acid derivatives at high temperatures in water has been shown to proceed via decarboxylation. nih.gov

While specific experimental thermal analysis data for this compound is not widely published, general knowledge of substituted benzoic acids suggests that it would be a crystalline solid with a defined melting point and would decompose at elevated temperatures. iaea.orgnih.gov

Future Directions and Emerging Research Areas

Exploring Novel Biological Activities and Therapeutic Applications

2-Chloro-3,6-difluorobenzoic acid serves as a crucial building block in the synthesis of a variety of biologically active molecules. Its structural motifs are key to the efficacy of several classes of therapeutic agents currently under investigation.

One of the most promising applications of this acid is in the development of novel inhibitors for a range of biological targets. For instance, it is a key reactant in the synthesis of 4-benzoyl-1-substituted-piperazin-2-one derivatives, which act as P2X7 receptor antagonists. benthamdirect.comgoogle.com These antagonists have shown potential in the treatment of pain, inflammation, rheumatoid arthritis, osteoarthritis, and neurodegenerative diseases. benthamdirect.com The P2X7 receptor is a key player in the inflammatory cascade, and its modulation by compounds derived from this compound could offer a new therapeutic strategy for these debilitating conditions.

Furthermore, this chemical is instrumental in the creation of compounds aimed at treating addiction. numberanalytics.comgoogle.com Specifically, it is used to synthesize derivatives that inhibit the enzyme aldehyde dehydrogenase (ALDH-2). numberanalytics.comgoogle.com By blocking this enzyme, these compounds can help in the management of alcohol dependence. numberanalytics.comgoogle.com The versatility of the this compound scaffold allows for the generation of a library of potential ALDH-2 inhibitors, opening new avenues for addiction therapy.

In the realm of infectious diseases, this compound is a precursor for the synthesis of isoquinolone derivatives that inhibit the replication of flaviviruses, including the Hepatitis C virus. tandfonline.com The development of new antiviral agents is a critical area of research, and the unique electronic properties conferred by the chloro and fluoro substituents of the benzoic acid are thought to contribute to the antiviral activity of the final compounds.

The table below summarizes the key therapeutic applications of compounds derived from this compound.

| Therapeutic Area | Target | Compound Class | Potential Indications |

| Pain and Inflammation | P2X7 Receptor | 4-benzoyl-1-substituted-piperazin-2-one derivatives | Pain, Inflammation, Rheumatoid Arthritis, Osteoarthritis, Neurodegenerative Diseases |

| Addiction | Aldehyde Dehydrogenase (ALDH-2) | Substituted Benzamides | Alcohol Dependence |

| Infectious Diseases | Flavivirus Replication | Isoquinolone Derivatives | Hepatitis C |

| Oncology | Bruton's Tyrosine Kinase (BTK) | 2,3-dihydro-isoindole-1-one derivatives | Cancer |

Development of Sustainable Synthesis Routes

The chemical industry is increasingly focusing on the development of environmentally friendly and sustainable manufacturing processes. benthamdirect.comnumberanalytics.comtandfonline.comdovepress.com For a compound like this compound, which is a key building block, the development of green synthesis routes is of paramount importance.

Current research in sustainable organofluorine chemistry is exploring several promising avenues that could be applied to the synthesis of this compound. benthamdirect.comnumberanalytics.comtandfonline.comdovepress.com These include:

Biotransformations: The use of microorganisms or enzymes to carry out specific chemical transformations is a growing area of interest. tandfonline.com For example, fungi like Cunninghamella elegans have been shown to efficiently reduce fluorinated benzoic acids to their corresponding benzyl (B1604629) alcohols, while bacteria such as Streptomyces sp. can convert them to benzamides. tandfonline.com

Electrochemical Fluorination: This method uses electricity to drive the fluorination reaction, often under milder conditions and with less hazardous reagents than traditional methods. numberanalytics.com